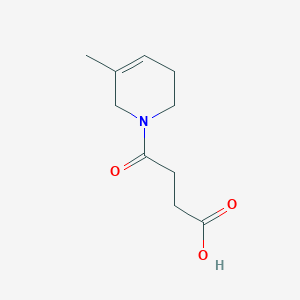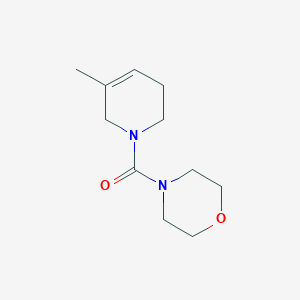![molecular formula C16H24N2O2 B6633467 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol, also known as DMPEA, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a member of the indole alkaloid family and is structurally similar to the neurotransmitter serotonin. In
Wirkmechanismus
The exact mechanism of action of 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol is not fully understood. However, it is believed to act on the serotonin receptor, which plays a key role in regulating mood, anxiety, and other physiological processes. 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been shown to bind to the serotonin receptor with high affinity, which may explain its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and other physiological processes. 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol is that it has been extensively studied in animal models, which makes it a good candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop new drugs based on its structure.
Zukünftige Richtungen
There are several future directions for research on 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol. One area of research is the development of new drugs based on its structure. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in other fields such as cancer research.
Synthesemethoden
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol can be synthesized by reacting 1,3-dimethylindole with 3-bromopropylamine and then reducing the resulting intermediate with sodium borohydride. The yield of 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol can be improved by using a palladium-catalyzed hydrogenation reaction.
Wissenschaftliche Forschungsanwendungen
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been shown to have anticancer properties. It has been studied for its potential use in the treatment of breast cancer, colon cancer, and leukemia. 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
In drug development, 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been studied for its potential use as a lead compound for the development of new drugs. It has been shown to have a high affinity for the serotonin receptor, which makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.
Eigenschaften
IUPAC Name |
2-[3-[(1,3-dimethylindol-2-yl)methylamino]propoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-14-6-3-4-7-15(14)18(2)16(13)12-17-8-5-10-20-11-9-19/h3-4,6-7,17,19H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHVFJLMQWBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CNCCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)
![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)
![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)

